molecular formula C21H22F3N3O3 B2499713 N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 954012-29-4

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2499713
CAS No.: 954012-29-4
M. Wt: 421.42
InChI Key: OBWXPIRBGDTWTK-UHFFFAOYSA-N
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Description

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound featuring a pyrrolidine ring, a phenethyl group, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps:

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dibromobutane with ammonia or primary amines under basic conditions.

    Phenethyl Group Attachment: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the pyrrolidine derivative with oxalyl chloride to form an intermediate, which is then coupled with the trifluoromethoxy-substituted aniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines and carboxylic acids.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a therapeutic agent in treating various diseases, including neurological disorders and cancers.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with specific biological targets could lead to the development of new medications with improved efficacy and safety profiles.

Industry

Industrially, the compound may find applications in the development of advanced materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics like increased durability or chemical resistance.

Mechanism of Action

The mechanism by which N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethoxy group can enhance binding affinity and specificity, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-chlorophenyl)oxalamide: Contains a chlorine atom instead of a trifluoromethoxy group.

    N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-nitrophenyl)oxalamide: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c22-21(23,24)30-18-9-5-16(6-10-18)26-20(29)19(28)25-12-11-15-3-7-17(8-4-15)27-13-1-2-14-27/h3-10H,1-2,11-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXPIRBGDTWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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